N-[2,2-Difluoro-2-(2-methylphenyl)ethyl]prop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2,2-Difluoro-2-(2-methylphenyl)ethyl]prop-2-enamide is a synthetic organic compound characterized by the presence of difluoro and methylphenyl groups
Preparation Methods
The synthesis of N-[2,2-Difluoro-2-(2-methylphenyl)ethyl]prop-2-enamide typically involves the reaction of 2,2-difluoro-2-(2-methylphenyl)ethylamine with prop-2-enoyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified using standard techniques such as recrystallization or chromatography.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
N-[2,2-Difluoro-2-(2-methylphenyl)ethyl]prop-2-enamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst, resulting in the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the difluoro group can be replaced by other nucleophiles such as thiols or amines.
Addition: The double bond in the prop-2-enamide moiety can participate in addition reactions with halogens, hydrogen halides, or other electrophiles, forming various addition products.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from -78°C to room temperature. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N-[2,2-Difluoro-2-(2-methylphenyl)ethyl]prop-2-enamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. It serves as a lead compound for the development of new therapeutic agents.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases. Its unique chemical structure may offer advantages in terms of selectivity and potency.
Industry: The compound is used in the development of specialty chemicals and materials, including polymers and coatings with specific properties.
Mechanism of Action
The mechanism of action of N-[2,2-Difluoro-2-(2-methylphenyl)ethyl]prop-2-enamide involves its interaction with specific molecular targets and pathways. The difluoro and methylphenyl groups contribute to its binding affinity and selectivity towards certain enzymes or receptors. The compound may inhibit or activate these targets, leading to the desired biological or chemical effects. Detailed studies on its molecular interactions and pathways are essential to fully understand its mechanism of action.
Comparison with Similar Compounds
N-[2,2-Difluoro-2-(2-methylphenyl)ethyl]prop-2-enamide can be compared with other similar compounds such as:
N-[2,2-Difluoro-2-(4-methylphenyl)ethyl]prop-2-enamide: This compound has a similar structure but with a different position of the methyl group on the phenyl ring, which may affect its chemical and biological properties.
N-[2,2-Difluoro-2-(2-chlorophenyl)ethyl]prop-2-enamide: The presence of a chlorine atom instead of a methyl group can lead to different reactivity and applications.
N-[2,2-Difluoro-2-(2-methylphenyl)ethyl]but-2-enamide: The variation in the length of the carbon chain can influence the compound’s physical properties and reactivity.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological characteristics.
Properties
IUPAC Name |
N-[2,2-difluoro-2-(2-methylphenyl)ethyl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13F2NO/c1-3-11(16)15-8-12(13,14)10-7-5-4-6-9(10)2/h3-7H,1,8H2,2H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INGFMYRJEHATIO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(CNC(=O)C=C)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13F2NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.